

Linearity and range for 4-Chloro-6-nitrosoresorcinol detection

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Compound of Interest

Compound Name: 4-Chloro-6-nitrosoresorcinol-13C6

Cat. No.: B026993

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An Objective Comparison of Analytical Methods for the Detection of Resorcinol Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of substituted phenolic compounds is critical. This guide provides a comparative overview of analytical methods applicable to the detection of 4-Chloro-6-nitrosoresorcinol. Due to a lack of specific published data for this compound, this guide presents performance metrics for structurally similar molecules, including chlorinated phenols, nitrophenols, and resorcinol derivatives. The data herein serves as a practical reference for selecting and developing a suitable analytical method.

Data Presentation: Linearity and Range Comparison

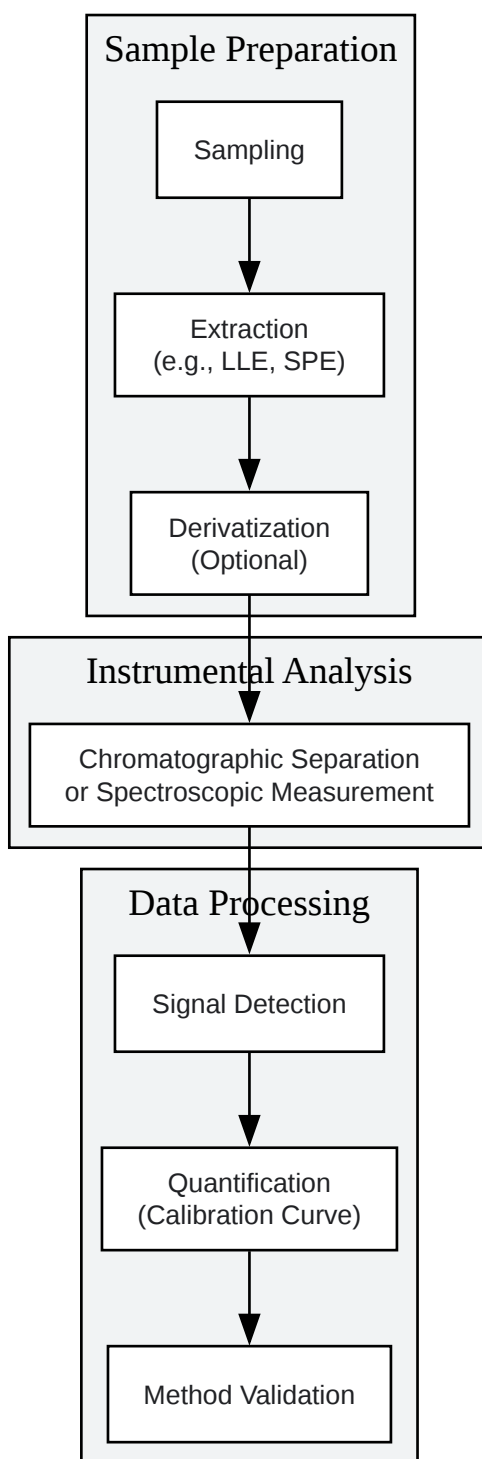
The following table summarizes the performance characteristics of various analytical techniques for compounds analogous to 4-Chloro-6-nitrosoresorcinol. This data is essential for evaluating the suitability of a method for a specific application, considering the required sensitivity and concentration range.

Analyte	Analytical Method	Linear Range	Correlation Coefficient (R ²)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Chlorinated Phenols					
2-Chlorophenol, 4-Chloro-3-methylphenol, 2,4,6-Trichlorophenol	HPLC-PDA	0.3 - 7.0 ppm	> 0.999	Below EPA regulated limits	> 10/1 signal-to-noise
Phenol and various Chlorophenols	HPLC-UV (with derivatization)	0.02 - 0.9 mg/L	≥ 0.9928	0.006 - 0.05 mg/L	0.02 - 0.12 mg/L
Nitrophenols (as analogs for nitroso group)					
4-Nitrophenol	Linear Sweep Voltammetry (LSV)	0.15 - 1 µM & 2.5 - 100 µM	-	95 nM	-
4-Nitrophenol	Differential Pulse Voltammetry (DPV)	1.5 - 40.5 µM	0.9917	1.25 µM	3.79 µM
4-Nitrophenol	Linear Sweep Voltammetry (LSV)	0.1 - 1000 µM	-	0.03 µM	-
Resorcinol and Derivatives					

Resorcinol	HPLC-DAD	Not specified, but validated	0.99993	-	-
Phenylethyl Resorcinol	UV-Vis Spectrophotometry	10 - 60 µg/mL	> 0.999	1.55 µg/mL	4.69 µg/mL
Resorcinol	UV-Vis Spectrophotometry	0.25 - 7.5 µg/mL	-	0.0496 µg/mL	0.1655 µg/mL
Resorcinol	UV-Vis Spectrophotometry	1 - 25 µg/mL	0.9982	-	-
Benzocaine (as an azo dye derivative)	UV-Vis Spectrophotometry	1 - 5 µg/mL	-	0.1924 µg/mL	0.6416 µg/mL

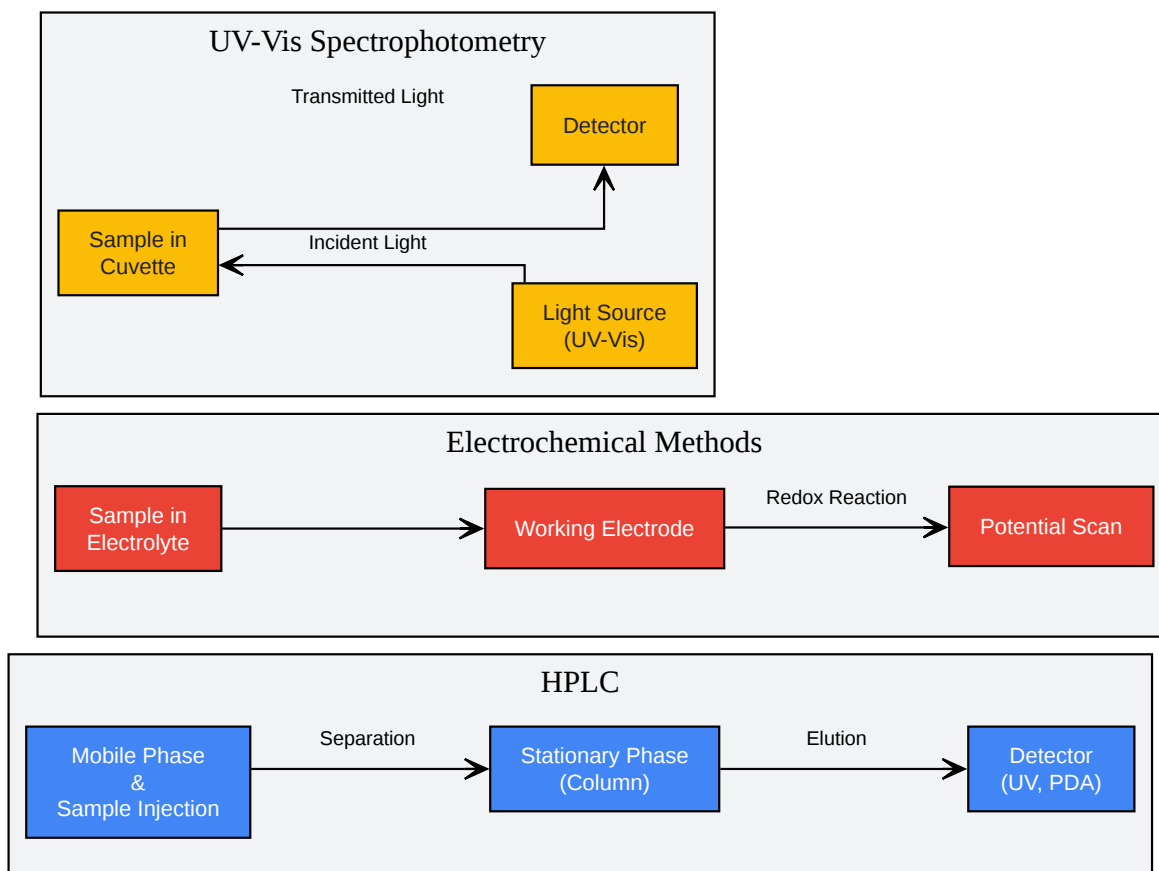
Experimental Workflows and Methodologies

The selection of an analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below are diagrams illustrating a general analytical workflow and the principles of the compared methods.



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A generalized workflow for the analysis of chemical compounds.



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